2-(Naphthalen-2-yl)acetohydrazide
Overview
Description
2-(Naphthalen-2-yl)acetohydrazide is an organic compound with the molecular formula C12H12N2O It is a hydrazide derivative of naphthalene, characterized by the presence of a hydrazide functional group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Naphthalen-2-yl)acetohydrazide can be synthesized through the reaction of naphthalene-2-acetic acid with hydrazine hydrate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated by cooling the reaction mixture and filtering the precipitated solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl acetic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthyl acetic acid derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the hydrazide group.
Scientific Research Applications
2-(Naphthalen-2-yl)acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)acetohydrazide involves its interaction with biological molecules such as DNA and proteins. It can bind to the major groove of DNA, affecting its replication and transcription processes . The compound’s hydrazide group is also reactive, allowing it to form covalent bonds with various biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)acetohydrazide: Similar in structure but with an additional oxygen atom in the side chain[][3].
Naphthalene-2-carbohydrazide: Differing by the position of the hydrazide group on the naphthalene ring[][3].
Uniqueness
2-(Naphthalen-2-yl)acetohydrazide is unique due to its specific hydrazide functional group attached to the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.
Properties
IUPAC Name |
2-naphthalen-2-ylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJXLAYUZQBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292629 | |
Record name | 2-(2-naphthyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57676-55-8 | |
Record name | 2-Naphthaleneacetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57676-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 84242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057676558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC84242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-naphthyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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